molecular formula C17H20BrN5O B2931224 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097891-21-7

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B2931224
CAS RN: 2097891-21-7
M. Wt: 390.285
InChI Key: ARARMYJRNRZDFO-UHFFFAOYSA-N
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Description

The compound “2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple cyclic structures and a variety of functional groups . The presence of the bromine atom adds to the complexity as it is a heavy atom that can participate in halogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites . The bromine atom could be displaced in a nucleophilic substitution reaction, or the compound could undergo electrophilic aromatic substitution on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom would likely make the compound relatively heavy and possibly quite polar . The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

A range of pyrimidine derivatives, including those structurally related to the compound , have been synthesized and explored for various pharmacological activities. One study outlines the synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, leading to compounds with analgesic and antiparkinsonian activities. These derivatives, including thiazolopyrimidine and thiopyrimidine, show potential in pharmacological applications (Amr, Maigali, & Abdulla, 2008).

Antiviral Activity

Specific pyrimidine derivatives have been identified with antiviral properties. For example, 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position demonstrated significant inhibition of retrovirus replication in cell culture. This highlights the potential for structurally similar compounds in antiviral research (Hocková et al., 2003).

Anti-inflammatory and Analgesic Applications

Novel pyrimidine derivatives synthesized through microwave-assisted methods have shown significant analgesic activity without ulcerogenic effects, indicating their potential as safer analgesic agents. This suggests that related compounds could be explored for their analgesic and anti-inflammatory effects (Chaudhary et al., 2012).

Antiproliferative Activities

Substituted pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and shown to exhibit anti-proliferative activities against human breast cancer cell lines, indicating the utility of pyrimidine derivatives in cancer research. Molecular docking studies further support their potential mechanism of action (Parveen et al., 2017).

Lipoxygenase Inhibition

Pyrimidine derivatives have been explored as potential inhibitors of 15-lipoxygenase, an enzyme involved in the inflammatory process. The synthesis and evaluation of specific pyrimidinylthio pyrimidotriazolothiadiazines show promising lipoxygenase inhibitory activity, suggesting applications in the treatment of diseases associated with inflammation (Asghari et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets via the pyrimidine ring, which is a common structural motif in many bioactive compounds .

Future Directions

The future research directions for this compound could be quite diverse, given its complex structure and potential bioactivity . It could be of interest in medicinal chemistry as a potential lead compound for drug development .

properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARARMYJRNRZDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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